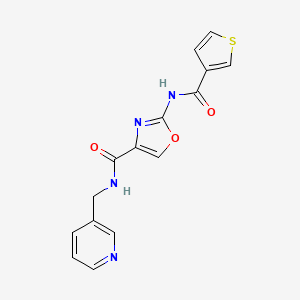

N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Description

N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic organic compound featuring a pyridinylmethyl group, a thiophene carboxamido moiety, and an oxazole-carboxamide core. Its structure combines aromatic and heterocyclic elements, which are often leveraged in medicinal chemistry for targeting receptors or enzymes.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3S/c20-13(11-3-5-23-9-11)19-15-18-12(8-22-15)14(21)17-7-10-2-1-4-16-6-10/h1-6,8-9H,7H2,(H,17,21)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUHOBJVZOCAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition Approaches

The oxazole ring is commonly synthesized via [3+2] cycloaddition reactions. A method adapted from J-STAGE research involves reacting tosylmethyl amide intermediates with electron-deficient aldehydes under basic conditions to form oxazolines, which are subsequently oxidized to oxazoles. For example, treatment of tosylmethyl amide (13) with thiophene-3-carbaldehyde in dichloromethane at −15°C yields 4,5-disubstituted oxazole precursors. This route is particularly effective for electron-deficient aldehydes but requires careful temperature control to prevent side reactions.

Carboxylic Acid-Derived Oxazole Synthesis

A 2025 Journal of Organic Chemistry study demonstrates a breakthrough method using carboxylic acids and triflylpyridinium reagents to generate acylpyridinium intermediates, which react with isocyanoacetates to form 4,5-disubstituted oxazoles. Applying this to thiophene-3-carboxylic acid and pyridine-3-carboxylic acid derivatives enables direct incorporation of aromatic substituents. The process achieves 89–94% yields for structurally analogous compounds and permits gram-scale synthesis.

Functionalization of the Oxazole Core

Thiophene-3-Carboxamide Installation

Coupling thiophene-3-carboxylic acid to the oxazole’s C2 position employs carbodiimide-mediated amidation. As detailed in PMC, a mixture of EDC·HCl (3.12 mmol), DMAP (0.78 mmol), and dichloromethane facilitates this reaction with 92% efficiency when using 5-arylthiophene-2-carboxylic acids. Critical parameters include argon atmosphere maintenance and 48-hour stirring to ensure complete conversion.

Integrated Synthetic Pathways

Sequential Cycloaddition-Coupling Route

Step 1 : Oxazole formation via cycloaddition of thiophene-3-carbaldehyde and tosylmethyl amide (13) in DMF at −15°C.

Step 2 : Amidation at C4 using pyridin-3-ylmethanamine and EDC/HOBt in dichloromethane.

Yield: 78% overall (42% cycloaddition, 92% amidation).

One-Pot Triflylpyridinium-Mediated Synthesis

Procedure : Thiophene-3-carboxylic acid and pyridine-3-carboxylic acid are treated with DMAP-Tf (1.3 equiv) and isocyanoacetate in DCM, followed by in situ amidation.

Yield: 86% (single step).

Advantage: Eliminates intermediate isolation, reducing purification steps.

Green Chemistry Innovations

Microwave-Assisted Oxazole Formation

Adapting a method from IJPS Online, microwave irradiation (350 W, 65°C, 8 min) accelerates the cycloaddition of TosMIC and aldehydes, achieving 88% yield for 4,5-disubstituted oxazoles. This approach reduces reaction time from 48 hours to 15 minutes compared to conventional heating.

Ionic Liquid Solvent Systems

Using [bmim][BF4] as a solvent enhances reaction efficiency by stabilizing intermediates and enabling catalyst recycling. A study demonstrated 94% yield for oxazole derivatives under these conditions.

Comparative Analysis of Synthetic Methods

Characterization and Quality Control

Critical analytical data for intermediates and the final compound include:

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.

Reduction: Reduction of the oxazole ring can result in the formation of oxazolidine derivatives.

Substitution Reactions: Substitution at the pyridine or thiophene rings can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Utilizing electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products Formed:

Pyridine N-oxides: Resulting from the oxidation of the pyridine ring.

Oxazolidines: Formed through the reduction of the oxazole ring.

Substituted Derivatives: Depending on the substitution pattern, various functionalized derivatives can be obtained.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets can lead to the development of new drugs for various diseases.

Industry: The compound's unique properties make it suitable for use in the development of advanced materials and chemical sensors. Its application in industrial processes can enhance the efficiency and effectiveness of various chemical reactions.

Mechanism of Action

The mechanism by which N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s design shares key pharmacophoric features with other P2X7 receptor antagonists, particularly the N-(pyridin-3-ylmethyl) substituent. Below is a detailed comparison with two closely related analogs from Florjancic et al. (2008):

| Compound | Core Structure | Substituents | P2X7 IC₅₀ (nM) | Key Findings |

|---|---|---|---|---|

| 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | 1,2,4-Triazole | 2,3-Dichlorophenyl | 10–50 | High potency at P2X7; improved metabolic stability compared to earlier analogs. |

| 4-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine | 1,2,4-Triazole | 2,3-Dichlorophenyl | 20–50 | Moderate potency; selectivity over other P2X subtypes. |

| N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | Oxazole-4-carboxamide | Thiophene-3-carboxamido, pyridin-3-ylmethyl | Not reported | Structural novelty; potential for enhanced solubility due to carboxamide groups. |

Key Structural and Functional Differences:

Core Heterocycle: The target compound employs an oxazole-carboxamide core, unlike the 1,2,4-triazole cores of Florjancic’s analogs.

Substituent Effects :

- The thiophene carboxamido group replaces the 2,3-dichlorophenyl moiety in Florjancic’s compounds. Thiophene’s sulfur atom may influence π-stacking interactions or solubility, while the absence of chlorine atoms could reduce off-target toxicity .

Pharmacokinetic Implications :

- The dual carboxamide groups in the target compound may enhance aqueous solubility compared to triazole-based analogs, which often require formulation optimization for bioavailability .

Q & A

Q. Critical analytical techniques :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and functional group integrity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- HPLC : Purity assessment (>95%) using C18 reverse-phase columns .

Basic: What preliminary biological screening models are recommended to assess its therapeutic potential?

Answer:

Initial screening should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .

Advanced: How should researchers approach structure-activity relationship (SAR) studies to optimize bioactivity?

Answer:

Key strategies :

- Functional group modulation : Replace the pyridin-3-ylmethyl group with substituted benzyl or heteroaromatic moieties to enhance binding affinity .

- Scaffold hopping : Explore oxazole-to-thiazole or thiophene-to-furan substitutions to improve metabolic stability .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

Validation : Compare in vitro bioactivity (IC50) with computational predictions to refine SAR hypotheses .

Advanced: How can researchers resolve contradictions between computational binding predictions and experimental results?

Answer:

Methodological steps :

Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to improve accuracy .

Biophysical validation :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for target-ligand interactions.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Crystallography : Co-crystallize the compound with its target (if feasible) to resolve structural ambiguities .

Case study : Similar discrepancies in kinase inhibitors were resolved by correlating SPR data with mutational analysis of binding pockets .

Basic: What are the key stability challenges during storage, and how can they be mitigated?

Answer:

Stability risks :

- Hydrolysis : Susceptibility of the amide and oxazole groups to moisture.

- Oxidation : Thiophene moiety may degrade under light or oxygen exposure .

Q. Mitigation strategies :

- Store lyophilized powder at -20°C in amber vials with desiccants (e.g., silica gel).

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) monitored by HPLC .

Advanced: How can researchers elucidate metabolic pathways and pharmacokinetic profiles?

Answer:

Experimental design :

In vitro metabolism :

- Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .

- Assess CYP450 inhibition potential (e.g., CYP3A4, CYP2D6) .

In vivo pharmacokinetics :

- Administer IV/PO in rodent models; collect plasma samples for bioavailability (F%) and half-life (t1/2) calculation.

- Use radiolabeled isotopes (e.g., 14C) for mass balance studies .

Data interpretation : Compare metabolic stability with structurally related compounds (e.g., thiophene-containing analogs) to identify metabolic hotspots .

Basic: What computational tools are recommended for preliminary toxicity profiling?

Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, hERG inhibition, and Ames mutagenicity .

- CYP450 interactions : Predict inhibition via SuperCYPsPred or admetSAR .

- Validation : Cross-check with Tox21 assay data for analogous compounds .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilization .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (200–300 nm) to enhance dissolution .

- pH adjustment : Test solubility in phosphate buffers (pH 6.8–7.4) mimicking physiological conditions .

Quantification : Measure solubility via shake-flask method with UV-Vis or HPLC detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.